molecular formula C12H21ClN4O B2891636 N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride CAS No. 1417794-02-5

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Cat. No.: B2891636
CAS No.: 1417794-02-5
M. Wt: 272.78
InChI Key: ZVBFTQWNAGQREV-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is a synthetic small-molecule compound featuring a pyrimidine core substituted with an ethylamine group at position 4 and a piperidin-4-ylmethoxy group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is part of a broader class of pyrimidin-4-amine derivatives, which are known for their versatility in drug discovery, particularly in targeting enzymes, receptors, and signaling pathways .

Properties

IUPAC Name

N-ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-2-14-11-5-8-15-12(16-11)17-9-10-3-6-13-7-4-10;/h5,8,10,13H,2-4,6-7,9H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFTQWNAGQREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the piperidin-4-ylmethoxy group

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is used to study the interactions of pyrimidine derivatives with biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological properties that make them candidates for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₂₀ClN₅O (inferred from structural analogs ).
  • Molecular Weight : ~285.78 g/mol.

The compound shares structural similarities with several pyrimidin-4-amine derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activity.

Structural Analogs and Modifications

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives
Compound Name Substituent at Position 2 Substituent at Position 4 Key Differences Reference
Target Compound Piperidin-4-ylmethoxy N-Ethylamine Reference structure
N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine Piperidin-3-yloxy N-Ethylamine Oxygen linker vs. methoxy; ring position
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine Pyrrolidin-3-ylmethoxy N-Ethylamine 5-membered pyrrolidine vs. 6-membered piperidine
1-Methyl-N-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine core Methylsulfonylphenyl Fused heterocyclic core
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine core Indazole substituent Thiophene vs. pyrimidine hybridization
Key Observations :
  • Linker Effects : The methoxy group in the target compound (vs. oxygen in ) may enhance metabolic stability by reducing susceptibility to hydrolysis .
  • Core Modifications : Fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine in ) exhibit distinct electronic properties, influencing affinity for kinases or cytokine receptors .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound Pyrrolidine Analog Piperidin-3-yloxy Analog
Molecular Weight ~285.78 g/mol 258.75 g/mol ~270 g/mol (estimated)
LogP (Predicted) ~1.5 ~1.0 ~1.2
Water Solubility High (hydrochloride salt) Moderate High
H-Bond Donors 2 2 2
Key Observations :
  • The hydrochloride salt form ensures high water solubility across analogs, critical for bioavailability .
  • The target compound’s higher LogP (vs. pyrrolidine analog) suggests improved membrane permeability, which is advantageous for central nervous system (CNS) targets .

Target Compound Hypotheses :

  • The piperidin-4-ylmethoxy group may improve selectivity for kinases or GPCRs over simpler analogs.

Biological Activity

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride (CAS No. 1417794-02-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is C12H21ClN4OC_{12}H_{21}ClN_{4}O, with a molecular weight of approximately 272.77 g/mol. The compound features a pyrimidine core substituted with a piperidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H21ClN4O
Molecular Weight272.774 g/mol
CAS Number1417794-02-5
LogP1.839
PSA62.3 Ų

This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and transporters. It has shown significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in the modulation of mood and behavior .

Pharmacological Effects

  • Dopaminergic Activity : The compound has been evaluated for its effects on locomotor activity, demonstrating a dose-dependent increase in activity, similar to that observed with known stimulants like cocaine . This suggests potential applications in treating conditions such as ADHD or depression.
  • Neuroprotective Effects : Studies indicate that derivatives of pyrimidine compounds can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antiviral Activity : Recent findings highlight the antiviral potential of pyrimidine derivatives against various viral strains, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter breakdown, potentially leading to increased levels of dopamine and norepinephrine in synaptic clefts. This mechanism underlies its stimulant effects observed in animal models .

In Vivo Studies

A subacute toxicity study conducted on healthy mice showed that the compound could be administered safely at high doses without significant adverse effects. The study reported no major changes in body weight or behavior, indicating a favorable safety profile for further exploration in therapeutic contexts .

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

  • Pyrimidine Core Formation : Cyclization reactions using precursors like 4-chloropyrimidine derivatives .
  • Piperidine Integration : Nucleophilic substitution or reductive amination to attach the piperidine-methoxy group .
  • Final Functionalization : Ethylation via alkylation or coupling reactions to introduce the N-ethyl group .
    Optimization : Microwave-assisted synthesis reduces reaction times, while solvent-free methods improve yield and sustainability .

Q. 1.2. What structural features of this compound are critical for its biological interactions?

Key structural elements include:

  • Pyrimidine Ring : Serves as a planar scaffold for π-π stacking with target proteins .
  • Piperidine-Methoxy Group : Enhances solubility and enables hydrogen bonding via the ether oxygen .
  • N-Ethyl Substituent : Modulates lipophilicity and steric interactions with binding pockets .
    Crystallographic studies (e.g., using SHELX software) confirm these structural attributes .

Q. 1.3. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and purity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • HPLC/MS : Validates molecular weight and detects impurities .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) on the pyrimidine ring enhances kinase inhibition (e.g., VEGFR-2) .
  • Piperidine Modifications : Replacing methoxy with bulkier groups (e.g., benzyl) alters receptor selectivity .
  • Ethyl vs. Isopropyl : Comparative studies show ethyl improves metabolic stability compared to isopropyl derivatives .

Q. 2.2. What methodologies are recommended for resolving contradictions in biological activity data across studies?

  • Dose-Response Curves : Establish EC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Computational Docking : Compare binding modes using software like AutoDock to reconcile divergent IC50_{50} values .
  • Meta-Analysis : Aggregate data from structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .

Q. 2.3. How can in vitro assays be designed to evaluate this compound’s mechanism of action?

  • Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK3 or CK1ε) .
  • Cellular Uptake : Radiolabel the compound with 3H^{3}\text{H} or 14C^{14}\text{C} to quantify intracellular accumulation .
  • Apoptosis Assays : Combine Annexin V staining with caspase-3 activation measurements in cancer cell lines .

Q. 2.4. What strategies improve crystallization for structural studies?

  • Co-Crystallization : Use ATP or co-factors to stabilize the compound-enzyme complex .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance crystal lattice formation .
  • Cryoprotection : Glycerol or ethylene glycol prevents ice formation during X-ray data collection .

Q. 2.5. How can computational modeling predict off-target interactions?

  • Pharmacophore Mapping : Identify shared motifs with known off-targets (e.g., serotonin receptors) .
  • Molecular Dynamics : Simulate binding stability over 100 ns trajectories to assess selectivity .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration and CYP450 interactions .

Q. 2.6. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Agrochemical Development : Analogues with substituted pyrimidines show fungicidal activity .
  • Neuroscience Probes : Piperidine derivatives modulate neurotransmitter receptors (e.g., dopamine D3) .
  • Coordination Chemistry : Pyrimidine nitrogen atoms chelate transition metals for catalytic studies .

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